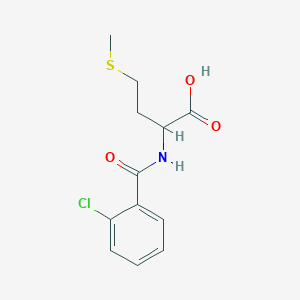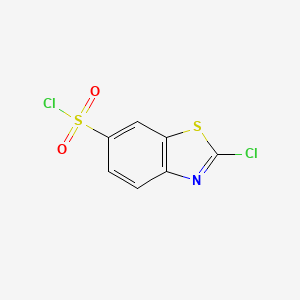
3-cyano-N-cyclopropylbenzamide
Overview
Description
3-Cyano-N-cyclopropylbenzamide is a compound that can be inferred to have a structure related to benzamide derivatives with a cyano group at the 3-position on the benzene ring and a cyclopropyl group attached to the nitrogen atom of the amide group. While the provided papers do not directly discuss 3-cyano-N-cyclopropylbenzamide, they do provide insights into similar compounds which can be used to infer properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, involves the reaction of amino heterocycles with cyanoacetate to produce cyanoacetamido precursors . These precursors can then undergo various cyclization reactions to form a diverse range of heterocyclic compounds. Although the synthesis of 3-cyano-N-cyclopropylbenzamide is not explicitly described, similar synthetic strategies could potentially be applied, utilizing a cyclopropylamine and a suitable 3-cyanobenzamide precursor.
Molecular Structure Analysis
The molecular structure of 3-cyanobenzamide, a related compound, has been studied in both the gas phase and the crystal state . It crystallizes in the monoclinic system and features non-planar geometry due to the rotation of the amide group. This rotation is also observed in molecular orbital calculations. The presence of hydrogen bonds and π-π interactions contributes to the stability of the crystal structure. By analogy, 3-cyano-N-cyclopropylbenzamide may exhibit similar non-planar geometry and intermolecular interactions, although the presence of the cyclopropyl group could introduce additional steric effects.
Chemical Reactions Analysis
The reactivity of cyanoacetamido compounds, as discussed in the first paper, suggests that 3-cyano-N-cyclopropylbenzamide could also participate in various chemical reactions . These reactions might include nucleophilic attacks, cyclizations, and condensations, depending on the reaction conditions and the presence of other reactive species. The cyano group, in particular, could be a site for nucleophilic addition or serve as an electrophile in cycloaddition reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-cyano-N-cyclopropylbenzamide are not provided, we can infer from the related structures that it would exhibit properties typical of aromatic amides with electron-withdrawing groups. These properties might include moderate solubility in organic solvents, potential for hydrogen bonding, and a relatively high melting point due to the rigid structure and possible intermolecular interactions . The presence of the cyano group would likely increase the compound's polarity compared to benzamide without substituents.
Relevant Case Studies
The antitumor evaluation of heterocyclic compounds derived from cyanoacetamido precursors, as mentioned in the first paper, indicates that compounds like 3-cyano-N-cyclopropylbenzamide could potentially possess biological activity . The study involved screening for antiproliferative activity against various human cancer cell lines, suggesting that 3-cyano-N-cyclopropylbenzamide might also be a candidate for such biological evaluations. However, without direct studies on this specific compound, such applications remain speculative.
Scientific Research Applications
Application in Cell Protection
- UV-B Ray-Induced Apoptosis Prevention : 3-Aminobenzamide, a related compound, has been shown to protect cells from UV-B-induced apoptosis, particularly in cells with specific cytoskeletal features and varying substrate adhesion abilities. This indicates a protective role against UV-B damage, with a significant correlation between cell sensitivity to UV-B-induced apoptosis and substrate adhesion (Malorni et al., 1995).
Application in Biochemical Synthesis
- Amide Bond Formation : A study details a procedure using COMU as a coupling reagent in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), demonstrating the potential for new methods in amide bond formation, with relevance to educational and research settings (Withey & Bajic, 2015).
Application in Antitumor Research
- Antitumor Compound Synthesis : A compound structurally related to 3-Cyano-N-cyclopropylbenzamide was used to create various heterocyclic derivatives with antitumor properties. These compounds demonstrated significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).
Application in Organic Chemistry
- Cyclopropanation Reactions : Research on cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes highlights the utility of cyclopropyl groups (a part of 3-Cyano-N-cyclopropylbenzamide) in synthesizing complex organic molecules (Archambeau et al., 2015).
properties
IUPAC Name |
3-cyano-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAVDBHWRYPUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-cyclopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)
![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)
![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)
![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)
![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)